5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-3-ethyl-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-3-4(6(9)10)5(7)11-8-3/h2,7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULVTRDHXIUJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioxo-1,3-thiazolidine-4-carboxylate. This intermediate is then treated with hydrazine hydrate to yield the desired compound . The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products have diverse applications in different fields.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its thiazole ring structure allows for the formation of various derivatives that can be utilized in different chemical reactions, leading to the production of sulfoxides, sulfones, and substituted thiazole compounds. These derivatives have applications in pharmaceuticals and agrochemicals.
Biological Activities
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising biological activities. It has been studied for its potential antimicrobial effects against various pathogens. Additionally, it has shown anticancer properties in several studies:
- Case Study 1: A study evaluated the anticancer activity of thiazole derivatives synthesized from this compound against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM .
- Case Study 2: Another study synthesized N-acylated thiazoles from this compound and tested them against glioblastoma and melanoma cell lines. One derivative demonstrated strong selectivity and efficacy, highlighting the potential for developing targeted cancer therapies .
Pharmaceutical Applications
Intermediate in Drug Development
The compound is being explored as a pharmaceutical intermediate due to its ability to undergo further chemical transformations. Its derivatives are being investigated for their therapeutic effects, particularly in the development of anticancer drugs and other pharmaceuticals that target specific biological pathways .
Industrial Applications
Agrochemicals and Dyes
In industrial contexts, this compound is utilized in the formulation of agrochemicals such as pesticides and herbicides. Its derivatives are also employed in dye production due to their chemical properties that allow for vibrant color development.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Notable Findings |
|---|---|---|
| Chemical Synthesis | Building block for heterocycles | Forms sulfoxides and sulfones |
| Biological Activity | Antimicrobial and anticancer properties | Significant cytotoxicity against cancer cells |
| Pharmaceutical | Intermediate in drug development | Potential therapeutic applications |
| Industrial | Used in agrochemicals and dyes | Effective in pesticide formulations |
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs differing in substituents at positions 3 (alkyl/cyclopropyl groups) and 5 (amino/cyclopropylamino/halogen groups).
Table 1: Structural and Molecular Comparison
*Calculated based on alkyl chain extension.
Key Differences and Implications
Alkyl Chain Length (Position 3) :
- The ethyl group in the target compound balances lipophilicity and steric effects compared to the methyl (smaller, less lipophilic) and propyl (larger, more lipophilic) analogs .
- Longer alkyl chains (e.g., propyl) may enhance membrane permeability but reduce solubility in aqueous media.
Substituent at Position 5: The amino group in the target compound enables hydrogen bonding and participation in conjugation, influencing reactivity and binding affinity. Bromo substitution (C₅H₄BrNO₂S) increases molecular weight and polarizability, making it suitable for halogen bonding in drug design .
Carboxylic Acid Functionality (Position 4) :
- The carboxylic acid group enhances water solubility and serves as a handle for further derivatization (e.g., esterification, amidation) across all analogs .
Biological Activity
5-Amino-3-ethyl-1,2-thiazole-4-carboxylic acid (abbreviated as AETCA) is a thiazole derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
AETCA is characterized by its unique thiazole ring, which includes an amino group and a carboxylic acid functional group. Its molecular formula is , contributing to its reactivity and interaction with various biological targets. The presence of the ethyl group at the 3-position enhances its solubility and bioavailability, making it a promising candidate for drug development.
Target Interactions
Thiazole derivatives like AETCA interact with various biological targets including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : AETCA has shown potential as an inhibitor of proteases and other enzymes crucial for biological processes.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to neuroprotection and analgesia .
Biochemical Pathways
AETCA is involved in several biochemical pathways, potentially activating or inhibiting key metabolic processes. It has been linked to the modulation of oxidative stress responses and inflammatory pathways, which are critical in various disease states .
Biological Activities
AETCA exhibits a wide range of biological activities:
- Antimicrobial Properties : Research indicates significant antibacterial and antifungal activities against various pathogens. For instance, AETCA derivatives have shown effectiveness against resistant strains of bacteria .
- Antitumor Activity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity. For example, AETCA showed lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil in certain cancer models .
- Anti-inflammatory Effects : AETCA has been observed to reduce inflammation markers in cellular models, suggesting potential use in treating inflammatory diseases .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various thiazole derivatives found that AETCA exhibited notable efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .
Antitumor Activity
In a comparative study on the cytotoxic effects of thiazole derivatives, AETCA demonstrated substantial inhibition of cell proliferation in colorectal cancer cell lines (HCT-116 and HT-29). The mechanism was linked to apoptosis induction through modulation of Bcl-2 family proteins .
Pharmacokinetics
The pharmacokinetic profile of AETCA suggests favorable absorption characteristics due to its solubility in water and organic solvents. Studies indicate that its bioavailability can be enhanced through specific formulation strategies, making it suitable for oral administration.
Summary Table of Biological Activities
Q & A
Q. How can factorial design optimize multi-step synthesis protocols for this compound?
- Methodology : Apply 2³ factorial designs to evaluate factors like temperature (60–100°C), catalyst concentration (5–15 mol%), and reaction time (2–6 hours). Use ANOVA to identify significant interactions (e.g., time × temperature) and derive response surface models for yield prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
